molecular formula C28H26Cl2N2O5 B10868794 N,N'-bis(4-chlorophenyl)-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

N,N'-bis(4-chlorophenyl)-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

Cat. No.: B10868794
M. Wt: 541.4 g/mol
InChI Key: FNYPHLMQCZGIBE-UHFFFAOYSA-N
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Description

N~1~,N~3~-BIS(4-CHLOROPHENYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of malonamide derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N1,N~3~-BIS(4-CHLOROPHENYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE can be achieved through a multi-component reaction. One common method involves a five-component condensation reaction using isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules in dichloromethane at ambient temperature . This reaction is efficient and does not require a catalyst, making it suitable for industrial production.

Chemical Reactions Analysis

N~1~,N~3~-BIS(4-CHLOROPHENYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N1,N~3~-BIS(4-CHLOROPHENYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, as a gamma-opioid receptor agonist, it binds to the receptor and modulates its activity, leading to analgesic effects. As a gamma-secretase inhibitor, it interferes with the enzyme’s activity, reducing the production of amyloid-beta peptides implicated in Alzheimer’s disease.

Comparison with Similar Compounds

N~1~,N~3~-BIS(4-CHLOROPHENYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE can be compared with other malonamide derivatives such as:

The uniqueness of N1,N~3~-BIS(4-CHLOROPHENYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE lies in its specific structural features and its broad range of applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C28H26Cl2N2O5

Molecular Weight

541.4 g/mol

IUPAC Name

1-N,3-N-bis(4-chlorophenyl)-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C28H26Cl2N2O5/c1-28(36)15-22(33)24(26(34)31-19-9-5-17(29)6-10-19)23(16-3-13-21(37-2)14-4-16)25(28)27(35)32-20-11-7-18(30)8-12-20/h3-14,23-25,36H,15H2,1-2H3,(H,31,34)(H,32,35)

InChI Key

FNYPHLMQCZGIBE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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